N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a chromene core with a tetrahydroisoquinoline moiety and a dimethylaminophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the tetrahydroisoquinoline and dimethylaminophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with various biological targets, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, dyes, or catalysts due to its chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide: shares similarities with other chromene and tetrahydroisoquinoline derivatives, which also exhibit diverse biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological applications.
Uniqueness
What sets this compound apart is its combination of structural elements, which may confer unique properties and interactions not seen in other compounds. This uniqueness makes it a valuable subject for further research and exploration.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-31(2)24-13-11-21(12-14-24)26(32-16-15-20-7-3-4-9-23(20)19-32)18-30-28(33)25-17-22-8-5-6-10-27(22)35-29(25)34/h3-14,17,26H,15-16,18-19H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQDSCACFRYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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